(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide
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Overview
Description
(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a methoxyethyl group, a methylthio-substituted phenyl ring, and a thiophen-3-ylmethyl group attached to the acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde, thiophen-3-ylmethylamine, and (E)-3-bromoacrylic acid.
Condensation Reaction: The first step involves the condensation of 4-(methylthio)benzaldehyde with thiophen-3-ylmethylamine to form an imine intermediate.
Acrylamide Formation: The imine intermediate is then reacted with (E)-3-bromoacrylic acid under basic conditions to form the desired acrylamide compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated amide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)-N-(thiophen-3-ylmethyl)acrylamide: Similar structure but lacks the methylthio group.
(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(phenylmethyl)acrylamide: Similar structure but lacks the thiophen-3-ylmethyl group.
Uniqueness
(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is unique due to the presence of both the methylthio-substituted phenyl ring and the thiophen-3-ylmethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-11-10-19(13-16-9-12-23-14-16)18(20)8-5-15-3-6-17(22-2)7-4-15/h3-9,12,14H,10-11,13H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHGXNKRVZUEAB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C=CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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